molecular formula C16H14N4O2 B14946555 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid

4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B14946555
M. Wt: 294.31 g/mol
InChI Key: BJXFMGZBTLQREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of a suitable precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with a benzoic acid derivative through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also participate in hydrogen bonding and π-π interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid
  • 4-[2-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]benzoic acid

Uniqueness

4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is unique due to the presence of the 2-methylbenzyl group, which can enhance its lipophilicity and bioavailability compared to other tetrazole derivatives. This structural feature may also influence its interaction with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

4-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C16H14N4O2/c1-11-4-2-3-5-14(11)10-20-18-15(17-19-20)12-6-8-13(9-7-12)16(21)22/h2-9H,10H2,1H3,(H,21,22)

InChI Key

BJXFMGZBTLQREZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.